Chemical Scaffold Differentiation: Sulfoximine-Containing Heterocyclic Core Versus First-Generation RET Inhibitors
Ret-IN-10 belongs to the heterocyclic sulfoximine chemical class, as defined in patent WO2021135938A1, and is designated Compound 18 within the exemplified series [1]. This sulfoximine-containing core structure is chemically distinct from the pyrazolopyrimidine scaffold of pralsetinib (BLU-667) and the pyrazolopyridine scaffold of selpercatinib (LOXO-292) [2]. The sulfoximine moiety introduces a defined stereocenter (R-configuration at the sulfur atom) with a tetrahedral geometry that is absent in the planar heteroaromatic cores of the first-generation selective RET inhibitors, providing a structurally distinct pharmacophore for kinase hinge-binding interactions [1][2].
| Evidence Dimension | Chemical scaffold / core structure classification |
|---|---|
| Target Compound Data | Heterocyclic sulfoximine core with defined R-stereocenter; pyrazolo[1,5-a]pyridine hinge-binding scaffold [1] |
| Comparator Or Baseline | Pralsetinib: pyrazolopyrimidine scaffold; Selpercatinib: pyrazolopyridine scaffold; Cabozantinib: quinoline scaffold [2] |
| Quantified Difference | Qualitative scaffold difference; no shared core substructure with clinically approved RET inhibitors; sulfoximine moiety unique within comparator set [1][2] |
| Conditions | Structural classification based on patent WO2021135938A1 disclosure and published RET inhibitor structural reviews |
Why This Matters
Scaffold differentiation is critical for patent freedom-to-operate assessments and for designing combination or comparator studies where overlapping resistance liabilities must be minimized.
- [1] WO2021135938A1 - HETEROCYCLIC SULFOXIMINE COMPOUND AND INTERMEDIATE THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF. NANGENE BIOMEDICAL CO LTD. Compound 18. Filed: 2020-12-16. Published: 2021-07-08. View Source
- [2] Subbiah V, Cote GJ. Advances in Targeting RET-Dependent Cancers. Cancer Discovery. 2020;10(4):498-505. View Source
